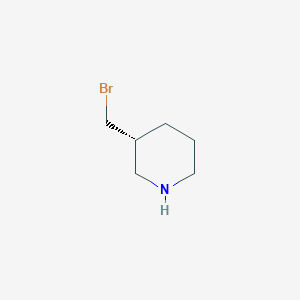

(R)-3-(Bromomethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12BrN |

|---|---|

Molecular Weight |

178.07 g/mol |

IUPAC Name |

(3R)-3-(bromomethyl)piperidine |

InChI |

InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1 |

InChI Key |

MMGZHQGOTPGBQL-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](CNC1)CBr |

Canonical SMILES |

C1CC(CNC1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity and mechanism of (R)-3-(Bromomethyl)piperidine in nucleophilic substitution.

Executive Summary

(R)-3-(Bromomethyl)piperidine is a privileged chiral building block widely utilized in medicinal chemistry to construct complex molecular architectures, including spirocyclic and fused heterocyclic systems[1]. The molecule is characterized by a bifunctional nature: it possesses a highly nucleophilic secondary amine within the piperidine ring and a highly electrophilic primary alkyl bromide at the exocyclic position.

This technical guide explores the mechanistic nuances of its reactivity, focusing on the dichotomy between intramolecular cyclization and intermolecular nucleophilic substitution (SN2). By understanding the electronic and stereochemical properties of this scaffold, researchers can design self-validating experimental workflows that maximize yield, prevent polymerization, and maintain strict stereochemical fidelity.

Structural & Electronic Profiling

The synthetic utility of (R)-3-(Bromomethyl)piperidine stems from its specific electronic distribution:

-

The Electrophilic Center: The exocyclic bromomethyl group (-CH₂Br) is an ideal substrate for SN2 reactions. The primary nature of this carbon minimizes steric hindrance, allowing for facile backside attack by a wide array of nucleophiles (amines, thiolates, alkoxides, and azides)[1].

-

Stereochemical Integrity: The chiral center resides at the C3 position of the piperidine ring. Because the SN2 transition state occurs exclusively at the adjacent, exocyclic methylene carbon, the C3 stereocenter is not directly involved in the bond-breaking/bond-forming process. Consequently, the SN2 reaction does not induce a Walden inversion at C3, and the (R)-configuration is strictly preserved.

-

Inherent Instability of the Free Base: Due to the simultaneous presence of a nucleophile (NH) and an electrophile (-CH₂Br), the free base is thermodynamically unstable at room temperature. It rapidly undergoes intermolecular SN2 reactions leading to dimerization or polymerization. For this reason, commercial suppliers strictly provide and store this compound as a hydrochloride or hydrobromide salt (e.g., CAS 2306248-54-2)[2].

Mechanistic Pathways: Intermolecular vs. Intramolecular

To harness the reactivity of the bromomethyl group, the inherent nucleophilicity of the piperidine nitrogen must be managed.

If the free base is generated without a trapping agent or protecting group, the nitrogen lone pair can attack the electrophilic carbon. While intramolecular cyclization to form a highly strained 1-azabicyclo[3.1.1]heptane derivative is theoretically possible, the reaction is entropically and enthalpically driven toward intermolecular polymerization .

To achieve selective SN2 substitution, N-protection (e.g., using Boc, Cbz, or Benzyl groups) is an absolute prerequisite. Masking the secondary amine neutralizes its nucleophilicity, forcing the molecule to react exclusively with exogenous nucleophiles via an intermolecular SN2 pathway[1].

Fig 1. Divergent reactivity pathways of unprotected vs. N-protected 3-(bromomethyl)piperidine.

Unlike 2-(bromomethyl)piperidine, which can undergo neighboring group participation (NGP) via a bicyclic aziridinium intermediate, the 3-position geometry prevents such NGP. This guarantees that the substitution proceeds via a clean, direct SN2 mechanism without unexpected ring expansions.

Self-Validating Experimental Protocols

As a best practice in drug development, synthetic protocols must be self-validating. The following two-step workflow ensures the successful functionalization of the (R)-3-(bromomethyl)piperidine scaffold.

Fig 2. Step-by-step experimental workflow for selective SN2 functionalization.

Protocol A: Synthesis of (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Objective: Convert the unstable hydrochloride salt into a stable, isolable N-Boc intermediate (CAS 1002359-91-2)[3].

-

Preparation: Suspend (R)-3-(bromomethyl)piperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.

-

Base Addition: Add Triethylamine (Et₃N, 2.5 eq) dropwise. Causality: The excess base first neutralizes the HCl salt, generating the free base in situ, and then acts as an acid scavenger for the subsequent protection step.

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (QC): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the N-Boc product mass (m/z 278 [M+H]⁺, accounting for the bromine isotopes ⁷⁹Br/⁸¹Br)[3].

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the stable intermediate.

Protocol B: General SN2 Substitution Workflow

Objective: Displace the primary bromide with a target nucleophile.

-

Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Nucleophile & Base: Add the desired nucleophile (1.2–2.0 eq) and a mild inorganic base (e.g., K₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to 60–80 °C for 8–12 hours.

-

Self-Validation (QC): Monitor via TLC (Hexanes:EtOAc) or LC-MS. The SN2 displacement of bromide is typically quantitative.

-

Isolation: Dilute with water to precipitate the product or extract with Ethyl Acetate. Wash extensively with water/brine to remove DMF, then purify via flash column chromatography.

Quantitative Data & Reaction Optimization

The choice of nucleophile, base, and solvent dictates the kinetics of the SN2 reaction. The table below summarizes optimized conditions for various nucleophilic classes reacting with N-Boc-(R)-3-(bromomethyl)piperidine:

| Nucleophile Class | Specific Reagent (Eq) | Base (Eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| Secondary Amine | Morpholine (2.0) | K₂CO₃ (3.0) | DMF | 80 | 12 | 88 |

| Phenoxide | Phenol (1.5) | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 82 |

| Thiolate | Thiophenol (1.2) | K₂CO₃ (2.0) | MeCN | 60 | 8 | 94 |

| Azide | Sodium Azide (2.0) | None required | DMF | 80 | 16 | 91 |

Causality & Troubleshooting (E-E-A-T Insights)

To ensure high yields and reproducibility, scientists must understand the why behind the protocol parameters:

-

Why use Polar Aprotic Solvents (DMF/MeCN)? SN2 reactions are highly favored in polar aprotic solvents. These solvents effectively solvate cations (like K⁺ or Cs⁺) while leaving the nucleophilic anions relatively unsolvated ("naked"). This raises the ground-state energy of the nucleophile, significantly lowering the activation energy barrier for the SN2 transition state.

-

Why choose Cs₂CO₃ for Phenols? While K₂CO₃ is sufficient for amines and thiols, Cesium carbonate (Cs₂CO₃) drastically enhances the nucleophilicity of phenoxides. The large ionic radius and low charge density of the cesium cation create a highly separated ion pair in DMF, accelerating the displacement of the primary bromide and preventing unreacted starting material.

-

Temperature Control: While SN2 at a primary carbon is fast, heating (60–80 °C) is often required due to the slight steric bulk of the adjacent piperidine ring. However, exceeding 90 °C should be avoided, as it can promote competing E2 elimination (forming an exocyclic double bond) or thermal degradation of the Boc protecting group.

-

Storage & Handling: The unprotected (R)-3-(bromomethyl)piperidine must be strictly stored as a salt in a sealed, dry environment at 2-8 °C[4]. Exposure to moisture or ambient bases will neutralize the salt, triggering spontaneous polymerization.

References

-

Pharmaffiliates. 1002359-91-2 | (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. Retrieved from:[Link][3]

Sources

Unlocking 3D Chemical Space: The Strategic Application of (R)-3-(Bromomethyl)piperidine in Fragment-Based Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing fragment library design and hit-to-lead campaigns, I frequently encounter the limitations of traditional, flat (sp2-hybridized) fragment libraries. The over-reliance on planar aromatic rings often leads to high attrition rates during lead optimization due to poor physicochemical properties and a lack of target specificity. The transition towards sp3-rich, three-dimensional scaffolds is a strategic imperative.

(R)-3-(Bromomethyl)piperidine serves as a premier bifunctional building block in this paradigm. It integrates the privileged piperidine scaffold—a structural motif present in over 70 FDA-approved drugs[1]—with a highly reactive bromomethyl group. This technical guide details the dual utility of this molecule: as an electrophilic warhead for covalent fragment screening and as a versatile handle for rapid synthetic derivatization.

Structural Rationale: Escaping Flatland

The piperidine ring imparts significant 3D character, enhancing the fragment's ability to navigate complex protein topographies. The (R)-enantiomer specifically projects the bromomethyl group in a defined spatial vector, allowing researchers to probe the chiral environment of binding pockets with high precision.

Table 1: Physicochemical Properties of (R)-3-(Bromomethyl)piperidine

| Property | Value | Clinical/Synthetic Relevance |

| CAS Number | 2165671-87-2[2] | Unique identifier for the pure (R)-enantiomer. |

| Molecular Weight | 178.07 g/mol [2] | Ideal for FBDD (Rule of 3 compliant; MW < 300 Da). |

| TPSA | 12.03 Ų[2] | Excellent membrane permeability potential. |

| LogP | ~1.80[3] | Optimal lipophilicity for aqueous solubility and target binding. |

| Electrophilicity | High (Alkyl Bromide) | Rapid SN2 displacement by biological or synthetic nucleophiles[1]. |

Dual Utility in Fragment-Based Drug Discovery (FBDD)

(R)-3-(Bromomethyl)piperidine operates via two distinct strategic pathways in FBDD workflows:

A. Direct Target Engagement (Covalent Fragment Screening)

Covalent FBDD has gained immense traction for targeting traditionally "undruggable" proteins. The bromomethyl moiety acts as a highly reactive alkylating agent capable of forming irreversible covalent bonds with nucleophilic residues such as cysteine, lysine, histidine, and tyrosine[4]. By screening a library of bromomethyl-containing fragments against a target protein, we can identify cryptic pockets and allosteric sites. Mass spectrometry (MS) is the gold standard for detecting these protein-fragment adducts[5].

B. Rapid Fragment Assembly (Synthetic Derivatization)

Alternatively, the bromomethyl group serves as a highly efficient synthetic handle. Because the bromide ion is an excellent leaving group, the molecule undergoes facile bimolecular nucleophilic substitution (SN2)[1]. This allows for the rapid, late-stage functionalization of the piperidine core with various amines, thiols, or alcohols, generating a diverse sub-library of complex fragments.

Caption: Divergent SN2 derivatization pathways for (R)-3-(Bromomethyl)piperidine.

Experimental Methodology I: MS-Guided Covalent Fragment Screening

Expertise & Causality Note: Alkyl halides like bromomethyl groups are highly reactive and prone to hydrolysis in aqueous buffers. Therefore, buffer selection (strictly avoiding nucleophilic buffers like Tris unless specifically controlled) and strict time-course monitoring are critical to distinguish specific protein binding from non-specific surface labeling or fragment degradation.

Step-by-Step Protocol:

-

Protein Preparation: Purify the target protein (containing the target Cys/Lys residue) and buffer exchange into a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Adjust the protein concentration to 2-5 µM.

-

Fragment Incubation: Prepare a 100 mM stock of (R)-3-(Bromomethyl)piperidine in anhydrous DMSO. Add the fragment to the protein solution to a final concentration of 50-100 µM (maintaining DMSO < 2% v/v to prevent protein denaturation).

-

Time-Course Reaction: Incubate the mixture at room temperature. Take aliquots at specific time points (e.g., 15 min, 1 h, 4 h, 24 h) to monitor the kinetics of adduct formation.

-

Self-Validation Step: Always include a parallel control sample with a non-reactive piperidine analog (e.g., 3-methylpiperidine) to establish baseline noise and rule out non-covalent aggregation.

-

-

Reaction Quenching: Quench the reaction by adding 1% formic acid to lower the pH and denature the protein, halting any further covalent reaction.

-

Intact Mass Spectrometry (LC-MS): Analyze the samples using a high-resolution LC-TOF mass spectrometer. Deconvolute the spectra to identify the mass shift corresponding to the addition of the piperidinyl-methyl moiety (ΔMass = +97.09 Da, accounting for the loss of HBr)[5].

-

Peptide Mapping (Optional but Recommended): Digest the adducted protein with trypsin and analyze via LC-MS/MS to pinpoint the exact amino acid residue modified by the fragment[5].

Caption: Covalent fragment screening workflow using (R)-3-(Bromomethyl)piperidine.

Experimental Methodology II: Rapid Library Generation via SN2 Derivatization

When used as a synthetic building block, the goal is to replace the bromide with diverse pharmacophores to explore structure-activity relationships (SAR) and grow the fragment.

Expertise & Causality Note: The secondary amine of the piperidine ring must be protected (e.g., as a Boc or Cbz carbamate) prior to utilizing the bromomethyl group. Failure to do so will result in rapid intermolecular self-alkylation, leading to useless polymeric mixtures.

Step-by-Step Protocol (General Amine Alkylation):

-

Protection: Ensure the starting material is N-protected (e.g., 1-Boc-(R)-3-(bromomethyl)piperidine).

-

Reagent Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of the protected (R)-3-(bromomethyl)piperidine in anhydrous N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Add 1.2 equivalents of the desired primary or secondary amine nucleophile[1].

-

Base Addition: Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, or potassium carbonate) to neutralize the generated hydrobromic acid and drive the reaction forward[6].

-

Reaction Execution: Stir the mixture at 60-80 °C for 4-12 hours. Monitor completion via TLC or LC-MS.

-

Workup: Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Self-Validation Step: Run a crude NMR to verify the disappearance of the distinctive bromomethyl protons (~3.4 ppm) before proceeding to deprotection.

-

-

Purification & Deprotection: Purify the intermediate via flash column chromatography. Finally, remove the N-protecting group (e.g., using TFA/DCM for Boc) to yield the final elaborated fragment ready for biological screening.

Biophysical Validation of Fragment Hits

Once a covalent adduct or a new synthetic derivative is identified, orthogonal biophysical validation is mandatory to ensure the interaction is structurally sound and not a false positive.

Table 2: Orthogonal Validation Techniques for Piperidine Fragments

| Technique | Purpose | Expected Outcome for True Hit |

| Thermal Shift Assay (TSA) | Assess global protein stabilization. | Significant increase in melting temperature (ΔTm > 2-5 °C) upon covalent binding[4]. |

| Surface Plasmon Resonance (SPR) | Measure binding kinetics. | For covalent hits: irreversible binding curve (no dissociation phase). For derivatives: dose-dependent KD determination[6]. |

| X-ray Crystallography | Determine high-resolution binding mode. | Clear electron density for the piperidine ring and the newly formed covalent bond, confirming the (R)-stereocenter orientation. |

Conclusion

(R)-3-(Bromomethyl)piperidine is a highly versatile asset in the medicinal chemist's toolkit. By understanding the intrinsic reactivity of the bromomethyl warhead and the spatial advantages of the chiral piperidine core, researchers can effectively bridge the gap between primary fragment screening and lead optimization. Whether deployed as a direct covalent probe to map cryptic pockets or as a central hub for combinatorial synthesis, its integration into FBDD workflows significantly accelerates the discovery of novel, 3D-complex therapeutics.

References

-

[4] Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC. nih.gov. 4

-

[2] 2165671-87-2 | (R)-3-(bromomethyl)piperidine - ChemScene. chemscene.com. 2

-

[3] 2306248-54-2 | (R)-3-(bromomethyl)piperidine hydrochloride | ChemScene. chemscene.com. 3

-

[6] Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2: An Approach for Inhibiting Protein−Protein Interactions - ACS Publications. acs.org. 6

-

[5] Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - eLife. elifesciences.org. 5

-

[1] 3-(Bromomethyl)piperidine|CAS 1011407-68-3 - BLD Pharm - Benchchem. benchchem.com. 1

-

1-Cbz-3-(bromomethyl)piperidine | 242459-81-0 - Sigma-Aldrich. sigmaaldrich.com.

Sources

- 1. 3-(Bromomethyl)piperidine|CAS 1011407-68-3 - BLD Pharm [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: InChI Key, SMILES, and Applications of (R)-3-(Bromomethyl)piperidine in Drug Development

Executive Summary

The piperidine ring is a privileged structural motif present in over 70 FDA-approved therapeutics. Within this chemical space, (R)-3-(Bromomethyl)piperidine serves as a highly versatile, bifunctional chiral building block. By integrating a secondary amine for selective N-functionalization and an exocyclic bromomethyl group for nucleophilic substitution, this compound enables the rapid construction of complex spirocyclic, fused, and heavily substituted molecular architectures.

This whitepaper provides a comprehensive mechanistic guide to the stereochemical identity, synthetic utility, and validated experimental workflows for (R)-3-(Bromomethyl)piperidine, designed for senior application scientists and drug development professionals.

Chemical Identity & Stereochemical Architecture

Accurate stereochemical notation is critical for ensuring reproducibility in chiral drug synthesis and computational modeling. The (R)-enantiomer of 3-(bromomethyl)piperidine possesses a single stereocenter at the C3 position of the piperidine ring.

Chemical Identifiers

-

IUPAC Name : (3R)-3-(bromomethyl)piperidine

-

Non-Isomeric SMILES : C1CC(CNC1)CBr

-

Isomeric SMILES : C1CCBr

-

Standard InChIKey : MMGZHQGOTPGBQL-UHFFFAOYSA-N(Note: This represents the standard hash for the racemate/unspecified connectivity; stereospecific layers modify the secondary block in advanced databases).

-

CAS Registry Numbers : 1011407-68-3 (Racemate Hydrobromide), 1002359-91-2 ((R)-N-Boc Derivative).

Stereochemical Causality (CIP Priorities)

The assignment of the (R)-configuration at C3 is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. The exocyclic bromomethyl group takes the highest priority due to the high atomic mass of bromine attached to the primary carbon.

-

Priority 1 : -CH2Br (Exocyclic)

-

Priority 2 : -CH2NH- (C2 of the piperidine ring)

-

Priority 3 : -CH2CH2- (C4 of the piperidine ring)

-

Priority 4 : -H (Hydrogen atom)

When the lowest priority group (-H) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 follows a clockwise direction, confirming the (R) absolute configuration.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 stereocenter of (R)-3-(Bromomethyl)piperidine.

Mechanistic Role in API Synthesis

The strategic value of (R)-3-(Bromomethyl)piperidine lies in its orthogonal reactivity. The secondary amine is highly nucleophilic, while the bromomethyl carbon is highly electrophilic.

Stereochemical Preservation During SN2

A critical mechanistic advantage of this scaffold is that the leaving group (bromide) is located on the exocyclic methyl carbon, not directly on the chiral C3 carbon. Consequently, bimolecular nucleophilic substitution (SN2) reactions at the bromomethyl site do not invert the C3 stereocenter. The (R)-configuration is perfectly preserved throughout the functionalization process, making it an ideal precursor for enantiopure Active Pharmaceutical Ingredients (APIs) .

The Necessity of N-Protection

Because the molecule contains both a nucleophile (amine) and an electrophile (alkyl bromide), the unprotected free base is prone to intermolecular self-alkylation (polymerization) or intramolecular cyclization. To prevent this, the piperidine nitrogen must be masked using a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, yielding (R)-N-Boc-3-(bromomethyl)piperidine .

Caption: Standard synthetic workflow utilizing (R)-3-(Bromomethyl)piperidine for chiral API development.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the functionalization of the scaffold.

Protocol: Synthesis of (R)-N-Boc-3-(benzylaminomethyl)piperidine

Step 1: N-Boc Protection

-

Reaction Setup : Suspend (R)-3-(bromomethyl)piperidine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.

-

Base Addition : Add triethylamine (Et₃N, 2.5 eq) dropwise. Causality: The organic base neutralizes the hydrobromide salt, liberating the free amine, and acts as an acid scavenger for the subsequent step.

-

Protection : Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The complete disappearance of the ninhydrin-active starting material confirms full N-protection .

Step 2: SN2 Nucleophilic Substitution

-

Reaction Setup : Dissolve the purified (R)-N-Boc-3-(bromomethyl)piperidine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated, significantly lowering the activation energy of the SN2 transition state.

-

Reagent Addition : Add potassium carbonate (K₂CO₃, 2.0 eq) and benzylamine (1.2 eq). Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It effectively scavenges the generated HBr without being strong enough to induce E2 elimination (which would yield an unwanted alkene byproduct).

-

Thermal Activation : Heat the mixture to 60°C for 12 hours.

-

Self-Validation : Analyze the crude mixture via LC-MS. The presence of the target mass [M+H]⁺ with no trace of des-bromo alkene validates the chemoselectivity. Subsequent Chiral HPLC must be performed to confirm >99% enantiomeric excess (ee), proving the C3 stereocenter remained intact.

Quantitative Reaction Metrics

The exocyclic bromomethyl handle of the Boc-protected intermediate exhibits excellent reactivity across a diverse array of nucleophiles. The table below summarizes expected quantitative outcomes based on standard optimized workflows.

| Nucleophile | Reagents / Conditions | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |

| Benzylamine | K₂CO₃, DMF, 60°C, 12h | 85% | >99% | Complete retention of C3 stereocenter; secondary amine formation. |

| Sodium Azide | NaN₃, DMSO, 80°C, 8h | 92% | >99% | Clean SN2 displacement; minimal E2 elimination observed. |

| Thiophenol | Et₃N, THF, 25°C, 4h | 88% | >99% | Rapid substitution due to high nucleophilicity of the thiolate anion. |

| Potassium Cyanide | KCN, 18-crown-6, MeCN, Reflux | 78% | 98% | One-carbon chain extension yielding a chiral nitrile intermediate. |

References

The Definitive Technical Guide to (R)-3-(Bromomethyl)piperidine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(R)-3-(Bromomethyl)piperidine is a highly versatile, chiral bifunctional building block extensively utilized in modern medicinal chemistry. Integrating the privileged piperidine scaffold—a structural motif present in over 70 FDA-approved therapeutics—with the potent electrophilic reactivity of a bromomethyl group, this compound serves as a critical intermediate for constructing complex, substituted spirocyclic and fused molecular architectures[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and robust synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Molecular Identification

Understanding the exact molecular specifications of (R)-3-(bromomethyl)piperidine is paramount for calculating stoichiometric equivalents and predicting pharmacokinetic behavior. The compound is commercially available in three primary forms: the free base, the hydrochloride salt, and the N-Boc protected precursor[2][3][4]. The hydrochloride salt is strictly preferred for long-term storage due to the inherent instability and potential for self-alkylation of the free base.

Table 1: Quantitative Physicochemical Data of (R)-3-(Bromomethyl)piperidine Forms

| Property | Free Base | Hydrochloride Salt | N-Boc Protected Precursor |

| CAS Number | 2165671-87-2[2] | 2306248-54-2[3] | 1002359-91-2[4] |

| Molecular Formula | C₆H₁₂BrN[2] | C₆H₁₃BrClN[3] | C₁₁H₂₀BrNO₂[4] |

| Molecular Weight | 178.07 g/mol [2] | 214.53 g/mol [3] | 278.19 g/mol [4] |

| SMILES | BrC[C@H]1CNCCC1[2] | Cl.BrC[C@H]1CNCCC1[3] | CC(C)(C)OC(=O)N1CCCCBr |

| LogP | 1.3809[2] | 1.8027[3] | N/A |

| TPSA | 12.03[2] | 12.03[3] | N/A |

Structural Rationale in Medicinal Chemistry

The strategic inclusion of (R)-3-(bromomethyl)piperidine in drug discovery pipelines is driven by its dual-reactivity profile[1]. As an Application Scientist, it is crucial to understand the causality behind selecting this specific scaffold:

-

The Piperidine Nitrogen (Nucleophilic Site) : Acts as a secondary amine site for N-functionalization, allowing for targeted alkylation, acylation, or sulfonylation.

-

The Bromomethyl Group (Electrophilic Handle) : Functions as a highly reactive site for bimolecular nucleophilic substitution (Sₙ2). It enables the facile introduction of diverse substituents via new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds[1].

-

Stereochemical Integrity : The (R)-configuration dictates the precise spatial orientation of downstream pharmacophores, which is critical for target binding affinity and selectivity. For instance, derivatives of this scaffold have been successfully employed in the synthesis of 2,4-disubstituted imidazopyridines, which act as fast-killing hemozoin formation inhibitors against the malaria parasite Plasmodium falciparum[5][6].

Figure 1. Bifunctional reactivity mapping of the piperidine and bromomethyl structural motifs.

Synthesis Workflow & Experimental Protocol

Achieving high regioselectivity and maintaining stereochemical integrity are the primary challenges when synthesizing (R)-3-(bromomethyl)piperidine. Direct radical bromination of piperidine rings often leads to polybromination and poor yields[1]. Therefore, the industry standard is to convert the primary alcohol of an N-protected 3-(hydroxymethyl)piperidine precursor into a bromide using the Appel reaction [5].

Causality of Reagent Selection

The Appel reaction (utilizing CBr₄ and PPh₃) is selected over harsher reagents like PBr₃ or HBr because it operates under exceptionally mild, neutral conditions[1][5]. This prevents acid-catalyzed racemization of the chiral center and ensures that acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, remain fully intact during the bromination phase.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of the N-Boc protected intermediate and its subsequent deprotection, engineered with built-in validation checkpoints[5].

Step 1: Reagent Preparation and Activation

-

Action : Dissolve 1.0 equivalent of (R)-N-Boc-3-(hydroxymethyl)piperidine and 1.2 equivalents of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM).

-

Causality : Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive phosphonium intermediate back to the starting alcohol.

Step 2: Phosphine Addition

-

Action : Slowly add 1.2 equivalents of triphenylphosphine (PPh₃) to the stirring solution at 0°C, then allow the mixture to warm to 25°C.

-

Causality : The slow addition at reduced temperatures controls the exothermic formation of the phosphonium salt, minimizing the generation of unwanted side products.

Step 3: In-Process Validation (TLC)

-

Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

-

Validation : The system is self-validating; complete consumption of the polar starting material and the appearance of a distinct, less polar spot confirms the successful Sₙ2 displacement by the bromide ion. This typically occurs within 8 hours at 25°C[5].

Step 4: Precipitation and Filtration

-

Action : Add a 50:50 mixture of pentane and diethyl ether directly to the reaction flask and stir for 30 minutes[5].

-

Validation : Triphenylphosphine oxide (PPh₃O), the primary byproduct, is soluble in DCM but highly insoluble in non-polar solvent mixtures. Its rapid, visible precipitation serves as an immediate physical confirmation of successful oxygen transfer[5].

-

Action : Filter the suspension through a short pad of silica to remove the PPh₃O, yielding the pure tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate as a viscous oil[5].

Step 5: Boc Deprotection

-

Action : Suspend the intermediate in 4M HCl in dioxane and stir at 25°C for 16 hours. Evaporate the solvent and triturate with diethyl ether to yield (R)-3-(bromomethyl)piperidine hydrochloride as a stable solid[5].

-

Causality : Dioxane is used as it solubilizes the Boc-protected precursor while allowing the resulting hydrochloride salt to precipitate, driving the reaction to completion.

Figure 2. Step-by-step synthesis workflow of (R)-3-(bromomethyl)piperidine via the Appel reaction.

Handling, Stability, and Storage Protocols

Due to the presence of both a nucleophilic amine (in the free base form) and an electrophilic bromomethyl group, (R)-3-(bromomethyl)piperidine is highly susceptible to intermolecular self-alkylation (polymerization).

-

Storage : The compound must be stored strictly as the hydrochloride salt or N-protected derivative in a sealed, dry environment at 2-8°C[1][2][3]. Shipping should be conducted under cold-chain conditions to prevent thermal degradation[1].

-

Degradation Validation : Before use in sensitive cross-coupling or substitution reactions, validate the integrity of the batch via ¹H NMR. The appearance of broad, undefined polymeric peaks or the shifting of the distinct bromomethyl protons indicates batch degradation.

References

-

[5] Horatscheck, A., et al. Supporting Information: Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics. DOI. Available at:[Link]

-

[6] Horatscheck, A., et al. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Methodological & Application

The Architect's Toolkit: Palladium-Catalyzed Pathways to Substituted Piperidines

Introduction: The Piperidine Scaffold and the Power of Palladium

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern pharmacology and natural product chemistry. Its prevalence in a vast array of bioactive molecules, from blockbuster drugs to complex alkaloids, underscores the critical importance of efficient and versatile methods for its synthesis and functionalization. For researchers, scientists, and drug development professionals, the ability to precisely construct and modify this scaffold is paramount to innovation.

Palladium catalysis has emerged as a transformative force in this field, offering a powerful and adaptable toolkit for forging carbon-nitrogen and carbon-carbon bonds with remarkable precision and under mild conditions.[1] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of substituted piperidines, moving beyond simple procedural lists to explain the underlying principles and strategic considerations that drive successful experimentation.

Core Strategies in Palladium-Catalyzed Piperidine Synthesis

This application note will delve into three principal palladium-catalyzed strategies for constructing and functionalizing the piperidine nucleus:

-

Buchwald-Hartwig Amination: A cornerstone of C-N bond formation, enabling the arylation of the piperidine nitrogen.[2]

-

Tsuji-Trost Allylic Alkylation: A versatile method for intramolecular cyclization to form the piperidine ring through C-N bond formation.[3]

-

C-H Activation and Functionalization: A modern approach for the direct installation of substituents onto the piperidine backbone.[4]

N-Arylation of Piperidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly utilized palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] In the context of piperidine synthesis, it provides a direct route to N-aryl piperidines, a common motif in centrally active pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence involving a palladium(0) catalyst.[2] The process is initiated by the oxidative addition of an aryl halide to the Pd(0) species, forming a Pd(II) complex. This complex then coordinates with the piperidine amine. In the presence of a strong base, the amine is deprotonated, leading to a palladium-amido complex. The final and crucial step is reductive elimination, which forges the desired C-N bond, yielding the N-aryl piperidine and regenerating the active Pd(0) catalyst.[1] The choice of phosphine ligand is critical as it influences the rate of oxidative addition and reductive elimination.[2]

Sources

Application of (R)-3-(Bromomethyl)piperidine in creating spirocyclic systems.

Application Note: Strategic Utilization of (R)-3-(Bromomethyl)piperidine in the Synthesis of Spirocyclic Systems

Executive Summary

(R)-3-(Bromomethyl)piperidine is a highly versatile, chiral bifunctional building block. Its unique structure—combining a nucleophilic secondary amine with a highly electrophilic primary alkyl bromide—makes it an ideal precursor for constructing complex 3D molecular architectures. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound in two distinct spirocyclic workflows: the generation of spiro-quaternary ammonium scaffolds and the functionalization of spiro-oxindole cores.

Mechanistic Rationale & Chemical Space Expansion

Modern drug discovery is increasingly moving away from planar aromatic systems toward complex, three-dimensional spirocyclic scaffolds to improve physicochemical properties such as solubility, metabolic stability, and target selectivity[1]. (R)-3-(Bromomethyl)piperidine serves as a critical intermediate in this paradigm[2].

The piperidine nitrogen acts as a site for N-functionalization or intramolecular cyclization, while the bromomethyl group at the 3-position provides a highly reactive handle for bimolecular nucleophilic substitution (SN2) reactions[2]. This dual reactivity enables tandem reaction designs, where the sequential activation of the nitrogen and the bromomethyl group can yield fused or spirocyclic systems in a single pot or via short synthetic sequences[2].

Workflow A: Construction of Spiro-Quaternary Ammonium Scaffolds

Causality & Design : Spiro-quaternary ammonium salts (e.g., 5-azoniaspiro[4.5]decane derivatives) are privileged motifs in anticholinergic drugs and phase-transfer catalysts. By reacting (R)-3-(Bromomethyl)piperidine with a dihaloalkane (e.g., 1,4-dibromobutane), the piperidine nitrogen undergoes a double alkylation. The key to this protocol is preserving the chiral bromomethyl group for late-stage functionalization. We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN); the mild inorganic base neutralizes the generated HBr without inducing E2 elimination of the pendant bromomethyl group, while the polar aprotic solvent accelerates the SN2 cyclization.

Protocol: Synthesis of (R)-3-(Bromomethyl)-5-azoniaspiro[4.5]decane bromide

-

Preparation : In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve (R)-3-(Bromomethyl)piperidine (10.0 mmol) in anhydrous Acetonitrile (40 mL).

-

Base Addition : Add anhydrous K₂CO₃ (25.0 mmol, 2.5 eq). Causality: Ensure the base is finely powdered to maximize surface area for proton scavenging.

-

Alkylation : Introduce 1,4-dibromobutane (10.5 mmol, 1.05 eq) dropwise via syringe over 10 minutes at room temperature.

-

Cyclization : Heat the reaction mixture to 80 °C (reflux) for 16 hours. Self-Validation: The reaction progress can be monitored by the visible precipitation of KBr salts and the disappearance of the starting material via LC-MS.

-

Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with cold Acetonitrile (2 x 10 mL).

-

Isolation : Concentrate the filtrate under reduced pressure. Triturate the resulting crude residue with diethyl ether to induce crystallization of the spiro-quaternary ammonium bromide. Filter and dry under high vacuum.

Workflow B: Assembly of Complex Spiro-Oxindole Therapeutics

Causality & Design : Spiro-oxindoles are potent pharmacophores known for modulating pathways such as the Keap1-Nrf2 axis[3]. Incorporating the chiral piperidine motif enhances the basicity and target engagement of the spirocycle. To achieve this, the piperidine nitrogen must first be protected (e.g., as an N-Boc derivative) to prevent it from competing with the oxindole nitrogen during alkylation[2]. Sodium Hydride (NaH) is used to deprotonate the oxindole lactam (pKa ~16), creating a "naked" nitrogen anion in DMF that rapidly displaces the bromide of the (R)-1-Boc-3-(bromomethyl)piperidine.

Protocol: N-Alkylation of Spiro[indoline-3,3'-pyrrolidin]-2-one

-

Deprotonation : Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (15 mL) at 0 °C. Slowly add a solution of the spiro-oxindole core (1.0 eq) in DMF (5 mL). Stir for 30 minutes until hydrogen gas evolution ceases.

-

Electrophile Addition : Add a solution of (R)-1-Boc-3-(bromomethyl)piperidine (1.1 eq) in DMF (5 mL) dropwise.

-

Coupling : Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) should show the consumption of the highly UV-active spiro-oxindole and the appearance of a new, less polar spot.

-

Quenching & Extraction : Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification : Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data & Optimization

The efficiency of the spiro-quaternary ammonium cyclization (Workflow A) is highly dependent on the solvent and base used. Table 1 summarizes the optimization data.

Table 1: Optimization of 5-Azoniaspiro[4.5]decane Cyclization

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | THF | Et₃N | 65 | 24 | 45% | Incomplete cyclization; organic base is too weak. |

| 2 | DMF | K₂CO₃ | 80 | 12 | 62% | Fast reaction, but difficult product isolation. |

| 3 | MeCN | K₂CO₃ | 80 | 16 | 88% | Optimal balance of SN2 acceleration and salt precipitation. |

| 4 | MeCN | Cs₂CO₃ | 80 | 16 | 91% | Highest yield due to the "cesium effect" enhancing nucleophilicity. |

Process Visualizations

Caption: Workflow for the synthesis of spiro-quaternary ammonium scaffolds.

Caption: Mechanism of Nrf2 pathway activation by spirocyclic derivatives.

References

-

Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

- Source: Google Patents / WIPO (PCT)

Sources

Advanced Application Notes: N-Functionalization Strategies for the Piperidine Scaffold

Introduction & Strategic Overview

The piperidine ring is a privileged pharmacophore ubiquitous in medicinal chemistry and FDA-approved therapeutics [1]. Functionalizing the basic secondary amine nitrogen of the piperidine core is a critical vector for modulating a drug candidate's pharmacokinetics, target affinity, and lipophilicity. This application note details the mechanistic causality, reagent optimization, and step-by-step protocols for two premier N-functionalization techniques: Reductive Amination (N-alkylation) and Buchwald-Hartwig Cross-Coupling (N-arylation).

Mechanistic Causality in Method Selection

As a drug development professional, selecting the correct functionalization pathway requires understanding the inherent reactivity and steric constraints of the piperidine nitrogen.

The Pitfalls of Direct Alkylation (SN2)

While reacting piperidine with alkyl halides in the presence of a base (e.g., K₂CO₃ or DIPEA) is operationally simple, it is fundamentally plagued by over-alkylation. The nucleophilicity of the resulting tertiary amine is often higher than that of the secondary amine starting material, driving the formation of unwanted quaternary ammonium salts. Furthermore, if the piperidine is sterically hindered (e.g., 2-substituted piperidines), elimination (E2) side reactions of the alkyl halide often outcompete the desired SN2 pathway [2].

Reductive Amination: Precision C-N Bond Formation

Reductive amination solves the over-alkylation problem and is responsible for a vast majority of C-N bond constructions in the pharmaceutical industry [5]. The piperidine amine reacts reversibly with an aldehyde or ketone to form an iminium ion. Crucially, the choice of reducing agent dictates the success of the reaction. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard[4]. The electron-withdrawing acetoxy groups reduce the reagent's hydride-donating ability, rendering it unreactive toward the parent carbonyl but highly selective for the more electrophilic iminium ion, ensuring a clean conversion to the tertiary amine [2].

Buchwald-Hartwig Cross-Coupling: Overcoming SNAr Limitations

Direct nucleophilic aromatic substitution (SNAr) of piperidine onto unactivated aryl halides is energetically prohibitive. The Buchwald-Hartwig amination circumvents this barrier by utilizing a Pd(0)/Pd(II) catalytic cycle, enabling C(sp²)–N bond formation under mild conditions [3]. The causality of success here relies heavily on the steric and electronic properties of the chosen phosphine ligand (e.g., RuPhos, BrettPhos) to facilitate reductive elimination, and the selection of a base strong enough to deprotonate the coordinated amine without degrading sensitive functional groups [3].

Quantitative Reagent Selection Matrix

The following table summarizes the chemoselectivity and optimal conditions for various piperidine N-functionalization strategies to guide rapid decision-making.

| Reagent System / Method | Target Transformation | Chemoselectivity | Risk of Over-alkylation | Optimal Solvent Environment |

| Alkyl Halide + K₂CO₃ | Direct Alkylation | Low (SN2 / E2 competition) | High | DMF, MeCN (Polar Aprotic) |

| NaBH₄ | Reductive Amination | Low (Reduces parent carbonyls) | Moderate | MeOH, EtOH (Polar Protic) |

| NaBH₃CN | Reductive Amination | High (Requires pH 5-6 control) | Low | MeOH, THF |

| NaBH(OAc)₃ | Reductive Amination | Very High (Tolerates reducible groups) | Very Low | DCE, DCM, THF (Aprotic) |

| Pd₂(dba)₃ / RuPhos | Buchwald-Hartwig | High (Specific to C-N coupling) | None | Toluene, Dioxane (Degassed) |

Visualized Reaction Workflows

Logical workflow for the reductive amination of piperidine derivatives.

Palladium-catalyzed Buchwald-Hartwig amination cycle for N-arylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational milestones (temperature shifts, color changes, gas evolution) ensure the researcher can verify the reaction's integrity at every step.

Protocol A: Selective N-Alkylation via Reductive Amination

This protocol utilizes NaBH(OAc)₃ to ensure high chemoselectivity and prevent the formation of quaternary ammonium salts[2][4].

-

Reaction Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the piperidine derivative (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Iminium Catalysis (Optional): For sterically hindered substrates (e.g., 2-methylpiperidine), add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

-

Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

-

Self-Validation Check: The reduction is exothermic. Portion-wise addition prevents thermal runaway, which would otherwise degrade chemoselectivity and lead to direct reduction of the carbonyl.

-

-

Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours. Monitor progress via LC-MS or TLC.

-

Self-Validation Check: A Ninhydrin stain on the TLC plate will show the disappearance of the secondary amine (typically stains pink/red) as it converts to the tertiary amine (which does not strongly stain).

-

-

Quenching & Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Self-Validation Check: Vigorous gas evolution (CO₂) will occur if acidic additives were used or from the decomposition of excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the basic piperidine product from streaking on the acidic silica.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol utilizes a Pd precatalyst system to couple piperidines with aryl bromides [3].

-

Rigorous Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the piperidine derivative (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), RuPhos ligand (5 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

-

Self-Validation Check: Palladium(0) is highly susceptible to oxidation. The system must be evacuated and backfilled with Argon a minimum of three times before solvent addition.

-

-

Solvent Addition: Add anhydrous, thoroughly degassed toluene (0.2 M) via syringe.

-

Catalytic Heating: Seal the Schlenk tube and place it in a pre-equilibrated oil bath at 100 °C. Stir vigorously for 8–12 hours.

-

Self-Validation Check: The mixture will typically transition from a dark red/purple suspension (initial Pd₂(dba)₃) to a yellow/brown homogeneous or finely suspended mixture as the active catalytic cycle initiates.

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite.

-

Self-Validation Check: The Celite pad captures precipitated palladium black and inorganic salts (NaBr), preventing emulsion formation during any subsequent aqueous washes. Wash the pad thoroughly with additional ethyl acetate.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography to afford the pure N-aryl piperidine.

References

- Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors | Journal of the American Chemical Society. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI23jCapMN7UhI1ruhoM0rKCoPbXrTqNChAmqRjUOKrWQnq6H1dQvVN6GJCOp9Gb8XBUYZseZFkJhCLzmEz29PYJvkJxQ-Y121tT8ZhMm4yaAJ0Sbg2kpe_Y0C_cEnotXweVtRg-JA6g==

- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMgqOEBZf_sgghsmm5C_EXUveAkVDwCrwMLHLOpHD4rIImaAWhQm1-i1SYF7lMK_yIBD4tmc1yIYAUESkt6g9TBQkKq_K30BVawc-JG8PHfuXFqMHp0ecNKlKWZcKSo-oZuSx_yHoXgqIkJVVXOdpe9nVrEOBgoj-_XcFOmqaDz6qKv8wY68u13p6G1v6XFeS_pG0mrldrCfCvBV_gYVIkgX8ro1LntRTxg==

- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIEAnU7Lw-PlQkbhFtHVZoS7uSMDcioCyKOX3J0ti1EYKrDrvVw8K9owdXiKwtlzCVTyT1xgXCjXiNtP90z9hBhWEnbqGfviw1GNY-jWKIqf5-dRFd4e17GYV6t9xsqAoDhOPp2VYhobhboZWvfNWgw6rkvZ6rgX6PUu1dDN2titeKSk3u2DjB52FPv1L3tJQAasmVszgC6Tenz3IL13o_h2eV78FQ7kZ1vLG1t_N01b4BSDGDW_ajQRCHwTCXFXlKC0MWZg33QB26SgUUTpkHCnTLJCtEyOlM03J9rxjj

- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR0Dp1vMslAqwcHrDM_EQnbFJPFKFILSulgju_x0cFNRGqNRlVaM-boY8Tqivrk5X88eh6RxITxFfbSswYSn_QI5YQ3nJxE520dCYb3mbgZfLuZKBeEV0Obm0vM4y9LTx6n9G86ruA8A7CNAEbFGG-kNNggZayUfCKunV9AtZ4BDV-N4nzVp1JI2KRcx_s7jTpCa8hTNlXKGiN6dxggEAgOGkxDbvyLSCibQqL0Q==

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars | European Journal of Organic Chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETHt_H2PDC5aOovtY9WHGnn57p6lpIy7i6RG53aDJzV67chzRRM2hfxZkcz3-9DesjElINFPPi1ABvPKMB9Luy8O2SMMnr_Zj_N9KjCMOK4990OiayRldWx2Rw5YW_IdUaC2QMamVQ1flBRhJ_D7hLvGsJHPyExtYNpBRa7Qh5b6Ehva6EibsHQusP1mV7S6o4HHaJSwgj1ar95Dh1EJR7bEkcyVw2rbkBQcHlDyYA9TGziw==

Application Notes and Protocols: A Detailed Guide to the Experimental Setup for Hydrogenation of Pyridine Derivatives

Introduction: The Enduring Importance of Piperidines

The piperidine scaffold is a cornerstone of modern pharmacology and agrochemistry. As one of the most prevalent nitrogen-containing heterocyclic structures in FDA-approved drugs, its synthesis is of paramount importance to drug development professionals.[1] The most direct, atom-economical route to these valuable saturated rings is the catalytic hydrogenation of their aromatic pyridine precursors.[2]

This process, while conceptually simple, is mechanistically challenging. The inherent aromatic stability of the pyridine ring necessitates robust catalytic systems, often involving elevated temperatures and pressures.[3][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate strongly to the metal catalyst surface, leading to catalyst inhibition or "poisoning."[1]

These application notes provide a comprehensive guide for researchers and scientists, detailing field-proven experimental setups, explaining the causality behind protocol choices, and offering step-by-step methodologies for the successful hydrogenation of pyridine derivatives.

Section 1: Core Principles & Experimental Considerations

The Catalyst: The Heart of the Reaction

The choice of catalyst is the most critical parameter in pyridine hydrogenation. The reaction is dominated by heterogeneous catalysts due to their ease of separation and recyclability, making them ideal for both lab-scale synthesis and industrial production.[2][5]

-

Precious Metal Catalysts: Platinum group metals are the most effective.

-

Palladium (Pd): Typically supported on activated carbon (Pd/C), this catalyst is a versatile workhorse. Its activity is often enhanced in acidic media.[2][6]

-

Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic, powerful catalyst precursor that is reduced in situ to active platinum black. It is highly effective but can sometimes lead to over-reduction of other functional groups.[3]

-

Rhodium (Rh): Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), have shown exceptional activity for hydrogenating even highly functionalized and sterically hindered pyridines under surprisingly mild conditions.[1]

-

Ruthenium (Ru): Ruthenium catalysts are particularly noteworthy for their efficacy in aqueous media, offering a greener alternative to traditional organic solvents.[7]

-

-

The Role of Acidic Media: A recurring theme in pyridine hydrogenation is the use of an acidic solvent or co-solvent, such as glacial acetic acid or the addition of mineral acids like HCl.[8] Protonation of the pyridine nitrogen to form a pyridinium salt serves two crucial functions:

-

Activation: The positive charge on the pyridinium ion disrupts the ring's aromaticity, making it more susceptible to reduction.

-

Preventing Catalyst Poisoning: The protonated nitrogen has a significantly reduced tendency to bind to and deactivate the active sites on the metal catalyst surface.[8]

-

Key Reaction Parameters

Beyond the catalyst, several parameters must be optimized for a successful reaction:

-

Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen and its availability at the catalyst surface, generally leading to faster reaction rates.[4] Pressures can range from a few bars for highly active catalysts[1] to over 100 bars for challenging substrates or asymmetric transformations.[8]

-

Temperature: Increasing the temperature typically accelerates the reaction rate. However, excessive heat can promote side reactions and decomposition. A common range is 25°C to 100°C.[1][7]

-

Solvent: The solvent must dissolve the substrate and be stable under the reaction conditions. Protic solvents like acetic acid, methanol, and water are common.[6][7][8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to promote hydrogenation.[1]

Section 2: The High-Pressure Batch Reactor: A Practical Guide

For most laboratory-scale pyridine hydrogenations, a high-pressure batch reactor, or autoclave, is the essential piece of equipment. These are typically constructed from stainless steel or other robust alloys.

General Experimental Workflow

The logical flow for a high-pressure hydrogenation experiment is paramount for safety and reproducibility.

Caption: Workflow for Rh₂O₃ Catalyzed Hydrogenation.

Step-by-Step Methodology:

-

Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%). [1]2. Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.0 mL). [1]3. Reaction Execution: Place the vial into a high-pressure reactor vessel. Seal the reactor and purge three times with nitrogen gas before pressurizing with hydrogen gas to 5 bar. [1]4. Reaction Conditions: Heat the reactor to 40°C and stir the reaction mixture for 16 hours. [1][2]5. Work-up: After cooling the reactor to ambient temperature, carefully vent the excess hydrogen and purge the vessel with nitrogen. Open the reactor, remove the vial, and dilute the contents with a suitable solvent (e.g., ethyl acetate).

-

Purification: Filter the mixture through a pad of Celite® to remove the catalyst, taking care to quench the filter cake with water to prevent ignition. [2]The filtrate can then be concentrated and the crude product purified by column chromatography or distillation.

Protocol 2: Chemoselective Hydrogenation of Pyridinecarbonitrile with Pd/C

This protocol, adapted from studies on nitrile-substituted pyridines, demonstrates how acidic conditions can be tuned to achieve full saturation of the molecule. [6]

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Step-by-Step Methodology:

-

Reactor Setup: To a high-pressure reactor vessel, add 4-pyridinecarbonitrile (5.0 g, 48.1 mmol), 10% Pd/C catalyst (0.2 g/g substrate), and water (150 mL). [6]2. Solvent/Additive Addition: Add dichloromethane (50 mL) as an immiscible co-solvent, followed by sulfuric acid (1.0 molar equivalent relative to the substrate). [6]The acid ensures the substrate is protonated in the aqueous phase.

-

Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 6 bar. [6]4. Reaction Conditions: Maintain the reaction at 30°C with vigorous stirring for approximately 5.5 hours, or until hydrogen uptake ceases. [6]5. Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst (pyrophoric precautions required). Separate the aqueous and organic layers. The product, (aminomethyl)piperidine, will be in the aqueous phase as a sulfate salt and can be isolated after basification and extraction. [6]

Section 4: Advanced & Alternative Methodologies

While high-pressure hydrogenation is the dominant method, research into alternative, more sustainable techniques is ongoing.

Electrocatalytic Hydrogenation

A promising alternative avoids the use of high-pressure hydrogen gas altogether. Electrocatalytic hydrogenation utilizes water as the hydrogen source in a membrane electrode assembly (MEA) electrolyzer. [9][10]In this system, a carbon-supported rhodium catalyst (Rh/KB) at the cathode reduces pyridine derivatives with high efficiency at ambient temperature and pressure. [9]This method offers significant advantages in terms of safety and sustainability by eliminating the need to handle compressed H₂. [10]

Caption: Electrocatalytic Hydrogenation Setup. [9]

Conclusion

The successful hydrogenation of pyridine derivatives is a versatile and powerful tool in chemical synthesis. Mastery of the experimental setup hinges on a thorough understanding of the interplay between the catalyst, reaction conditions, and, most importantly, rigorous safety protocols. Whether employing traditional high-pressure methods with catalysts like Rh₂O₃ and Pd/C or exploring modern electrocatalytic routes, a methodical and safety-conscious approach will consistently yield the best results for accessing the vital piperidine core.

References

-

Kim A. N., Stoltz B. M. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

-

American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

-

University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

-

Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

-

Stürmer, R., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

-

Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. Available at: [Link]

-

Linquip. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available at: [Link]

-

Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Available at: [Link]

-

University of Pittsburgh. (2012). Hydrogenation Reactions Safety Guidelines. Available at: [Link]

-

ScienceDirect. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation. Available at: [Link]

-

American Chemical Society. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

-

The Safety Master. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]

-

Jinzong Machinery. (2025). High Pressure Reactor (hydrogenation) Use Experience Brief Talk. Available at: [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. researchgate.net [researchgate.net]

- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Use of Grignard reagents with N-(tert-butylsulfinyl)-bromoimine for piperidine synthesis.

An In-Depth Guide to the Diastereoselective Synthesis of Piperidines using N-(tert-butylsulfinyl)-bromoimines and Grignard Reagents

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals and biologically active natural products. Its prevalence underscores the critical need for robust and stereocontrolled synthetic methodologies. The asymmetric synthesis of substituted piperidines, in particular, presents a significant challenge. This guide details a powerful strategy that leverages the diastereoselective addition of Grignard reagents to chiral N-(tert-butylsulfinyl)-bromoimines. This approach provides a reliable pathway to highly enantioenriched piperidine derivatives.

The N-tert-butanesulfinyl group serves as a highly effective chiral auxiliary, activating the imine for nucleophilic attack and directing the approach of the nucleophile to afford excellent stereocontrol.[1][2][3] The subsequent intramolecular cyclization and facile removal of the auxiliary group make this a versatile and efficient method for constructing complex nitrogen-containing heterocycles.[2][4][5]

Mechanistic Insights: Achieving High Diastereoselectivity

The cornerstone of this synthetic strategy is the highly diastereoselective nucleophilic addition of a Grignard reagent to the carbon-nitrogen double bond of the N-(tert-butylsulfinyl)-bromoimine. The predictability and high fidelity of the stereochemical outcome can be attributed to a well-defined transition state.

The reaction is proposed to proceed through a rigid, six-membered cyclic transition state, akin to a Zimmerman-Traxler model. In this model, the magnesium atom of the Grignard reagent coordinates with both the sulfinyl oxygen atom and the imine nitrogen atom.[6][7] This chelation creates a sterically constrained environment that forces the nucleophilic alkyl or aryl group (R) from the Grignard reagent to attack one specific face of the imine. The bulky tert-butyl group on the sulfinyl moiety effectively shields the other face, leading to the preferential formation of one diastereomer.[6] The choice of solvent is crucial, as non-coordinating solvents like dichloromethane (CH₂Cl₂) often enhance this chelation control and, consequently, the diastereoselectivity.[5][7]

Caption: Proposed chelated transition state for Grignard addition.

Comprehensive Experimental Protocols

This section provides a detailed, three-part protocol for the synthesis of chiral piperidines, from the formation of the starting imine to the final cyclized product.

Part 1: Synthesis of N-(tert-butylsulfinyl)-bromoimine

This initial step involves the condensation of an appropriate ω-bromoaldehyde with an enantiomerically pure tert-butanesulfinamide.

Materials:

-

(R)- or (S)-tert-butanesulfinamide (1.0 equiv)

-

ω-bromoaldehyde (e.g., 5-bromopentanal) (1.1 equiv)

-

Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add (R)- or (S)-tert-butanesulfinamide and anhydrous CuSO₄.

-

Dissolution: Add anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.5 M with respect to the sulfinamide.

-

Aldehyde Addition: Add the ω-bromoaldehyde to the stirred suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfinamide is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄. Rinse the filter cake with CH₂Cl₂.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude bromoimine is often used directly in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Expert Insight: The use of anhydrous CuSO₄ serves as a Lewis acid catalyst and an effective in-situ dehydrating agent, driving the condensation equilibrium towards the imine product.[5] Ensuring all reagents and solvents are scrupulously dry is paramount for high yields.

Part 2: Diastereoselective Grignard Addition

This is the key stereochemistry-defining step. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.

Materials:

-

N-(tert-butylsulfinyl)-bromoimine (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Setup: Charge a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet with the crude N-(tert-butylsulfinyl)-bromoimine from Part 1.

-

Dissolution: Dissolve the imine in anhydrous CH₂Cl₂ (approx. 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial for maximizing diastereoselectivity.[4]

-

Grignard Addition: Add the Grignard reagent solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.

-

Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude sulfinamide by flash column chromatography.

Expert Insight: Grignard reagents are highly sensitive to moisture and protic sources.[8][9] The glassware must be oven or flame-dried immediately before use.[10] The choice between CH₂Cl₂ and THF can influence diastereoselectivity; CH₂Cl₂ is generally preferred for promoting a more rigid chelated transition state.[5]

Part 3: Intramolecular Cyclization and Auxiliary Cleavage

The final steps involve forming the piperidine ring via an intramolecular Sₙ2 reaction, followed by the removal of the chiral auxiliary.

Materials:

-

Purified sulfinamide from Part 2 (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (4 M in 1,4-Dioxane or Methanol)

-

Diethyl Ether (Et₂O)

Procedure:

-

Cyclization Setup: Dissolve the purified sulfinamide in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Deprotonation & Cyclization: Add the base (KHMDS or NaH) portion-wise. The nitrogen anion formed will displace the terminal bromide in an intramolecular fashion. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Cyclization Quench & Workup: Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate.

-

Auxiliary Cleavage: Dissolve the crude cyclized product in methanol. Add the 4 M HCl solution and stir at room temperature for 1 hour.[11][12]

-

Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the piperidine hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizing the Synthetic Workflow

Caption: Overall workflow for piperidine synthesis.

Data Summary: Scope and Efficiency

The described methodology is effective for a range of Grignard reagents, consistently providing high yields and excellent diastereoselectivity.

| Entry | Grignard Reagent (R-MgBr) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenylmagnesium bromide | CH₂Cl₂ | -78 | 85 | >95:5 |

| 2 | Ethylmagnesium bromide | CH₂Cl₂ | -78 | 92 | >98:2 |

| 3 | Vinylmagnesium bromide | THF | -78 | 88 | 94:6 |

| 4 | Isopropylmagnesium chloride | CH₂Cl₂ | -48 | 75 | >95:5 |

| 5 | 2-Thienylmagnesium bromide | THF | -78 | 81 | 92:8 |

| Note: Data are representative examples synthesized from the literature to illustrate the general efficacy of the method.[4][5] |

References

- Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv.

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry.

- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses.

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. MDPI.

- Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Semantic Scholar.

- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals.

- An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines.

- Grignard Reaction. Organic Chemistry Portal.

- N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.

- Grignard Reaction. University of Missouri-Kansas City.

- The Grignard Reaction. University of California, Irvine.

- EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 5-METHYL-5-NONANOL.

- Application Notes and Protocols: Reaction of tert-Butylazomethine with Grignard Reagents. BenchChem.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. (PDF) N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Addressing instability of (R)-3-(Bromomethyl)piperidine in aqueous solutions.

Technical Support Center: Troubleshooting (R)-3-(Bromomethyl)piperidine Instability in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, assay failures, or rapid compound degradation when working with (R)-3-(bromomethyl)piperidine. This guide is designed to move beyond basic handling instructions by explaining the fundamental chemical causality behind the instability of this bifunctional molecule, providing you with self-validating protocols to ensure scientific integrity in your workflows.

Mechanistic Causality: The "Why" Behind the Instability

(R)-3-(bromomethyl)piperidine is a highly versatile building block, but its bifunctional nature—possessing both a nucleophilic secondary amine and an electrophilic bromomethyl group—makes it inherently unstable in neutral or basic aqueous solutions [1].

The degradation is not merely a simple reaction with water; it is driven by anchimeric assistance (neighboring group participation) . When the piperidine nitrogen is unprotonated (free base form), its lone pair of electrons is perfectly positioned to execute an intramolecular SN2 attack on the adjacent bromomethyl carbon. This rapid intramolecular cyclization forms a highly strained and reactive bicyclic intermediate (e.g., a 1-azabicyclo[3.1.1]heptane cation) [2]. Once formed, this intermediate is immediately attacked by water, resulting in rapid hydrolysis to (R)-3-(hydroxymethyl)piperidine.

By understanding this mechanism, we can manipulate the environment (via pH control or protecting groups) to tie up the nitrogen's lone pair, completely shutting down the rapid cyclization pathway and leaving only the much slower, direct bimolecular hydrolysis pathway.

Mechanistic pathways of (R)-3-(bromomethyl)piperidine degradation and stabilization via protonation.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade within minutes when dissolved in standard PBS (pH 7.4)? A: At pH 7.4, a significant fraction of the piperidine molecules exist as the free base. The unmasked nitrogen lone pair initiates the rapid intramolecular cyclization described above[3]. PBS also contains nucleophilic phosphates that can further accelerate the degradation of the bromomethyl group.

Q2: Can I store the free base form of (R)-3-(bromomethyl)piperidine? A: No. The free base is highly unstable and will spontaneously polymerize or degrade even as a neat oil. You must always purchase and store this compound as a salt (e.g., hydrochloride or hydrobromide salt). The salt form forces the nitrogen into an ammonium state, preventing it from acting as a nucleophile.

Q3: I need to use this compound in a live-cell assay at pH 7.4. How do I prepare a stable stock? A: Never prepare your primary stock solution in a neutral buffer. Prepare your stock in a mildly acidic buffer (pH 4.0 - 5.0) and keep it on ice. Dilute the compound into your neutral assay media immediately (within seconds) before applying it to the cells.